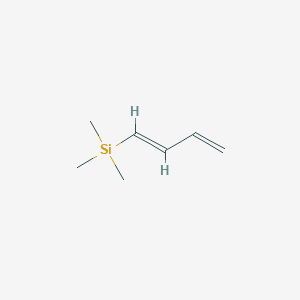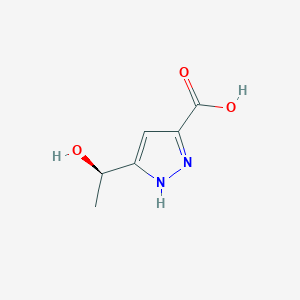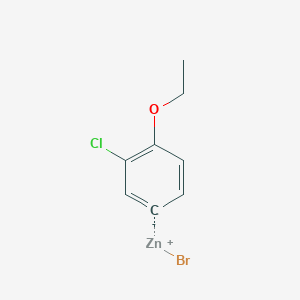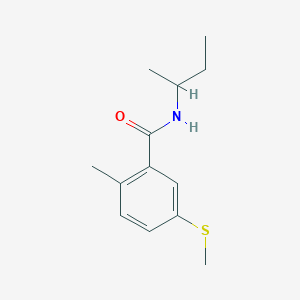
(1E)-1,3-butadien-1-yltrimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1,3-butadien-1-yltrimethyl-silane is an organosilicon compound with the molecular formula C7H14Si. This compound is characterized by the presence of a butadiene moiety attached to a trimethylsilyl group. Organosilicon compounds like this compound are of significant interest in organic synthesis and materials science due to their unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-butadien-1-yltrimethyl-silane typically involves the reaction of 1,3-butadiene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction conditions often include moderate temperatures (around 50-80°C) and anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
(1E)-1,3-butadien-1-yltrimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the butadiene moiety to butane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce saturated hydrocarbons.
科学研究应用
(1E)-1,3-butadien-1-yltrimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research into silicon-containing pharmaceuticals often involves this compound as a precursor.
Industry: It is utilized in the production of silicone-based materials, adhesives, and sealants.
作用机制
The mechanism by which (1E)-1,3-butadien-1-yltrimethyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The butadiene moiety allows for conjugation and electron delocalization, which can influence the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
(1E)-1,3-butadien-1-yltrimethyl-germane: Similar structure but with a germanium atom instead of silicon.
(1E)-1,3-butadien-1-yltrimethyl-stannane: Contains a tin atom in place of silicon.
(1E)-1,3-butadien-1-yltrimethyl-lead: Lead atom replaces silicon in the structure.
Uniqueness
(1E)-1,3-butadien-1-yltrimethyl-silane is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to oxidation compared to its germanium, tin, and lead analogs. These properties make it particularly valuable in applications requiring durable and stable materials.
属性
分子式 |
C7H14Si |
|---|---|
分子量 |
126.27 g/mol |
IUPAC 名称 |
[(1E)-buta-1,3-dienyl]-trimethylsilane |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
InChI 键 |
YFSJFUCGCAQAJA-VOTSOKGWSA-N |
手性 SMILES |
C[Si](C)(C)/C=C/C=C |
规范 SMILES |
C[Si](C)(C)C=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)



![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
